

evolutionary conservation of the PRDM16 gene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dim16*

Cat. No.: *B12374133*

[Get Quote](#)

An In-depth Technical Guide on the Evolutionary Conservation of the PRDM16 Gene

Audience: Researchers, scientists, and drug development professionals.

Introduction

PRDM16 (PR/SET Domain 16) is a crucial zinc finger transcription factor that plays a pivotal role in cell fate determination and development.^[1] Initially identified in connection with leukemia, its functions are now known to extend to brown and beige fat specification, craniofacial development, and the maintenance of hematopoietic and neural stem cells.^{[2][3][4]} The protein's ability to act as a transcriptional coregulator, switching between activation and repression depending on its interacting partners, makes it a complex and compelling target for research and therapeutic development.^{[1][5]} This document provides a comprehensive technical overview of the evolutionary conservation of PRDM16, its molecular functions, associated signaling pathways, and the experimental methodologies used to study it.

Evolutionary History and Conservation

The PRDM gene family is considered specific to metazoans, with significant diversification occurring during early vertebrate evolution.^{[6][7]} The PRDM16 gene is part of a subfamily that also includes PRDM3, with which it shares a similar exon/intron organization and domain structure.^{[3][8]}

Phylogenetic analyses indicate that a gene duplication event in the Gnathostomata (jawed vertebrates) ancestor gave rise to the distinct PRDM3 and PRDM16 genes.^{[6][9]} This expansion of the PRDM repertoire in vertebrates suggests the evolution of novel functions.

PRDM16 orthologs are highly conserved across vertebrate species, highlighting their essential roles in development and physiology.[\[2\]](#)

Ortholog and Paralog Conservation

PRDM16 shares significant homology with its paralog, PRDM3 (also known as EVI1). This conservation is particularly high in the functional domains.[\[8\]](#) The close relationship and sometimes antagonistic functions of these paralogs, for instance in regulating the Wnt/ β -catenin pathway during craniofacial development, underscore a complex evolutionary dynamic.[\[10\]](#)

Table 1: PRDM16 Homology and Genomic Locus

Species	Gene Location	Protein Length (Amino Acids)	Paralog	% Similarity (vs. Human PRDM3)	Key Conservation Notes
Human (Homo sapiens)	Chr 1: 3,069,168-3,438,621	1276	MECOM (PRDM3)	N/A	Contains a conserved PR/SET domain and two Zinc Finger (ZF) regions.[2][11]
Mouse (Mus musculus)	Chr 4: 154,400,582-154,721,330	1277	Prdm3	~79%	Shares conserved roles in craniofacial development and hematopoiesis with Prdm3. [10][12]
Zebrafish (Danio rerio)	Chr 17	Not specified	prdm3	Not specified	Expression is conserved in the heart, and it plays a role in craniofacial development. [2][12]

| Frog (Xenopus) | Not specified | Not specified | prdm3 | Not specified | Conserved expression in the heart has been documented.[2] |

Table 2: Conservation of PRDM16 Protein Domains

Domain	Description	% Similarity (Human PRDM16 vs. PRDM3)	Key Functions
PR/SET Domain	N-terminal domain with homology to SET domain methyltransferases .	High	Histone H3K9 monomethylation activity; transcriptional repression.[6][8]
Zinc Finger 1 (ZF1)	Seven C2H2-type zinc fingers.	~92%	Sequence-specific DNA binding; protein- protein interactions.[8] [13]
Repression Domain (RD)	Mediates transcriptional repression.	Not specified	Interacts with corepressors like CtBP1 and CtBP2.[8] [14]
Zinc Finger 2 (ZF2)	Three C2H2-type zinc fingers.	High	Sequence-specific DNA binding.[2][8]

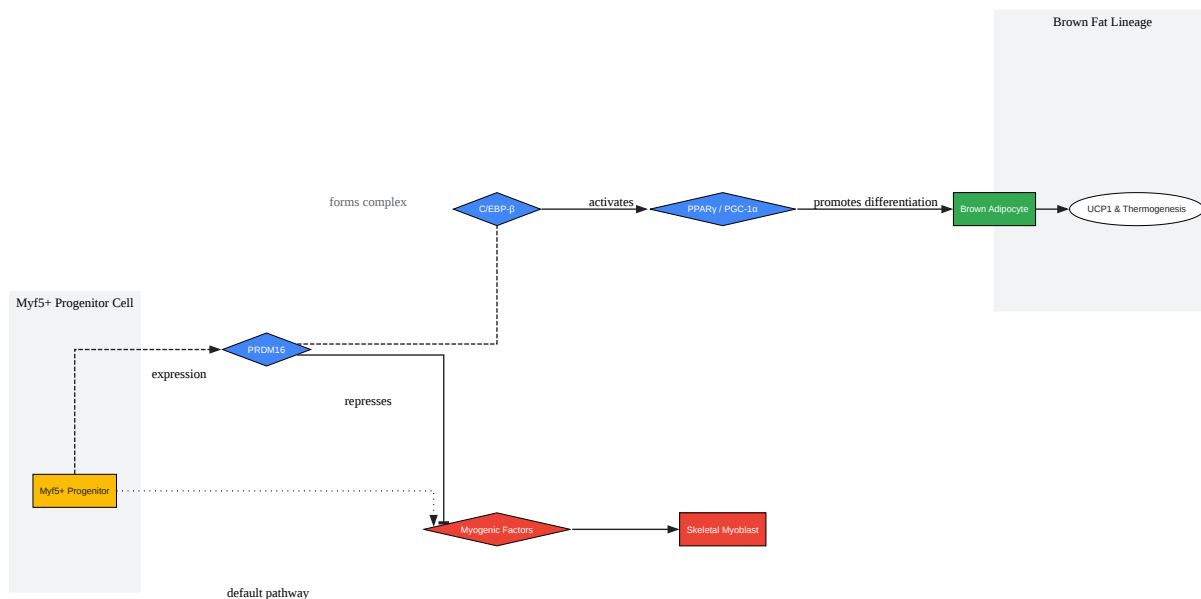
| Activation Domain (AD) | C-terminal acidic activation domain. | Not specified | Transcriptional activation.[8][14] |

Molecular Function and Signaling Pathways

PRDM16 functions as a molecular switch, most notably controlling the cell fate decision between skeletal myoblasts and brown adipocytes.[1][4] It achieves this by forming transcriptional complexes that can either activate or repress gene expression.

Brown Adipose Tissue (BAT) Differentiation

In brown fat development, PRDM16 acts as a powerful coregulator. It complexes with C/EBP- β to activate the expression of key adipogenic factors like PPAR γ and PGC-1 α , driving the full thermogenic program.[13][15][16] This leads to increased mitochondrial biogenesis and the expression of Uncoupling Protein 1 (UCP1), the hallmark of thermogenic adipocytes.[1][4]

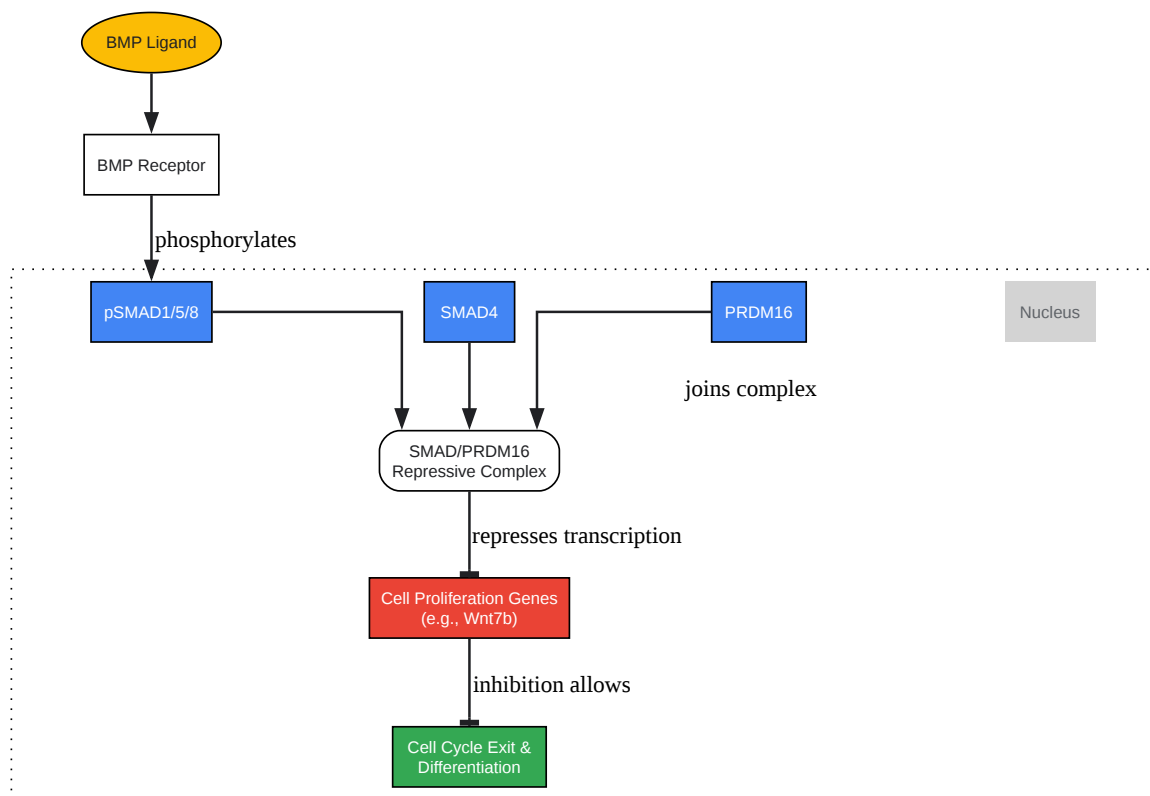


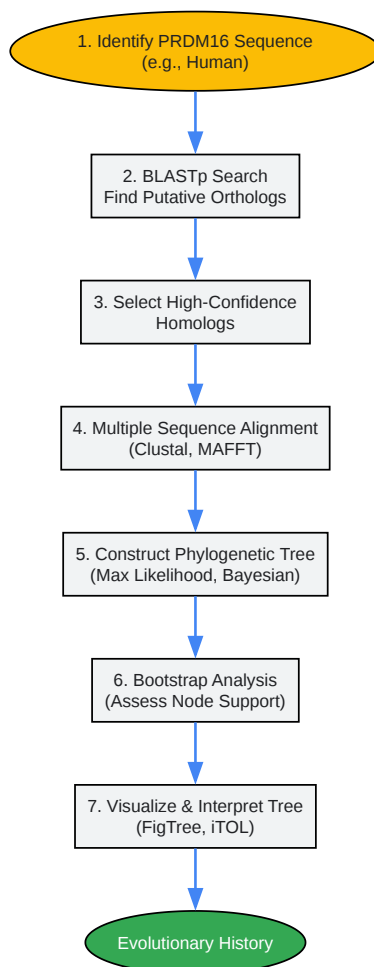
[Click to download full resolution via product page](#)

PRDM16-mediated brown fat cell fate determination.

Interaction with TGF- β and BMP Signaling

PRDM16 modulates the Transforming Growth Factor-beta (TGF- β) and Bone Morphogenetic Protein (BMP) signaling pathways, which are critical during embryonic development.[2] It can act as a corepressor for the SMAD complex (SMAD4/pSMAD1/5/8). By tethering the SMAD complex to distal enhancers, PRDM16 prevents the abnormal activation of BMP target genes involved in cell proliferation, thereby controlling the balance between stem cell proliferation and differentiation.[5] Its paralog, EVI1 (PRDM3), is a known negative regulator of TGF- β signaling, and PRDM16 appears to share this inhibitory role.[17]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PRDM16 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]

- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | Directly targeting PRDM16 in thermogenic adipose tissue to treat obesity and its related metabolic diseases [frontiersin.org]
- 5. PRDM16 functions as a co-repressor in the BMP pathway to suppress neural stem cell proliferation | eLife [elifesciences.org]
- 6. Evolution of Prdm Genes in Animals: Insights from Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functions of Prdm16 in thermogenic fat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PRDM paralogs antagonistically balance Wnt/ β -catenin activity during craniofacial chondrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 12. Prdm16 PR domain containing 16 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. PRDM16 Regulating Adipocyte Transformation and Thermogenesis: A Promising Therapeutic Target for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional Control of Brown Fat Determination by PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [evolutionary conservation of the PRDM16 gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374133#evolutionary-conservation-of-the-prdm16-gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com